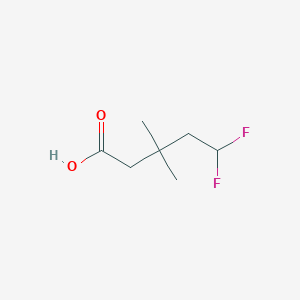

5,5-Difluoro-3,3-dimethylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5-Difluoro-3,3-dimethylpentanoic acid is a chemical compound with the molecular formula C7H12F2O2 and a molecular weight of 166.17 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 5,5-difluoro-3,3-dimethylpentanoic acid . The InChI code for this compound is 1S/C7H12F2O2/c1-7(2,3-5(8)9)4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis

5,5-Difluoro-3,3-dimethylpentanoic acid is a liquid at room temperature .Aplicaciones Científicas De Investigación

Fully Biobased Superpolymers from 2,5-Furandicarboxylic Acid

Research by Guidotti et al. (2020) on fully biobased superpolymers derived from 2,5-furandicarboxylic acid showcases the development of high-performance, sustainable packaging materials. The study highlights the synthesis of homopolyesters with varying mechanical and barrier properties, influenced by the glycol subunit length, pointing towards applications in creating environmentally friendly packaging solutions (Guidotti et al., 2020).

Mild Fluorination of Uracil Derivatives

Stavber and Zupan (1990) explored the mild fluorination of uracil derivatives, producing various fluorinated compounds under gentle conditions. This methodology could be applied in the synthesis of fluorinated analogs of 5,5-Difluoro-3,3-dimethylpentanoic acid, potentially useful in pharmaceuticals or agrochemicals (Stavber & Zupan, 1990).

Transition-Metal-Free Decarboxylation

A study by Liu et al. (2018) on the decarboxylation of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid for preparing heteroarenes highlights a transition-metal-free methodology. This provides a green chemistry approach to synthesize complex molecules containing fluorinated motifs, which could be relevant for designing novel materials or drugs (Liu et al., 2018).

Biotransformation of Fluorotelomer Alcohol

Research by Tseng et al. (2014) on the biotransformation of 6:2 fluorotelomer alcohol by a wood-rotting fungus offers insights into environmental degradation processes for fluorinated compounds. Such studies are crucial for understanding and mitigating the environmental impact of fluorinated organic compounds, suggesting possible bioremediation strategies (Tseng et al., 2014).

Evaluation of Developmental Toxicity of PFAS

Gaballah et al. (2020) evaluated the developmental toxicity and neurotoxicity of various per- and polyfluoroalkyl substances (PFAS) in zebrafish. Although not directly related to 5,5-Difluoro-3,3-dimethylpentanoic acid, this research underscores the importance of assessing the environmental and health impacts of fluorinated compounds (Gaballah et al., 2020).

Safety and Hazards

The safety information available indicates that this compound is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Propiedades

IUPAC Name |

5,5-difluoro-3,3-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-7(2,3-5(8)9)4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBUMYPXCRUPEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Difluoro-3,3-dimethylpentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2676660.png)

![Methyl 2-(4-benzoylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676661.png)

![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)

![2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B2676669.png)

![Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2676671.png)

![3,9-Dimethyl-1-propan-2-yl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2676680.png)

![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide](/img/structure/B2676681.png)